4-(1H-indazol-3-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone
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Overview
Description
4-(1H-indazol-3-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone is a chemical compound that belongs to the class of indazole derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery.
Mechanism of Action
The exact mechanism of action of 4-(1H-indazol-3-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone is not fully understood. However, studies have suggested that the compound may exert its biological effects by modulating various signaling pathways and enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. The compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to possess potent antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(1H-indazol-3-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone in lab experiments is its potent biological activity. The compound has been found to exhibit a wide range of biological effects, making it a promising candidate for drug discovery. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on 4-(1H-indazol-3-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone. One area of interest is the development of new synthetic methods for the compound that may improve its yield and purity. Another area of research is the investigation of the compound's potential applications in treating other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis of 4-(1H-indazol-3-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone involves the reaction of 3-(2-methoxyphenyl)-1H-indazole-5-carboxylic acid with 1,1'-carbonyldiimidazole and N-methylpiperazine in the presence of a base. The reaction yields the desired product, which can be purified using column chromatography. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-(1H-indazol-3-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone has been extensively studied for its potential applications in drug discovery. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to possess potent antibacterial and antifungal activities.
properties
IUPAC Name |
4-(1H-indazole-3-carbonyl)-1-(2-methoxyphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-26-16-9-5-4-8-15(16)23-11-10-22(12-17(23)24)19(25)18-13-6-2-3-7-14(13)20-21-18/h2-9H,10-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMBULDEHYSHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2=O)C(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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